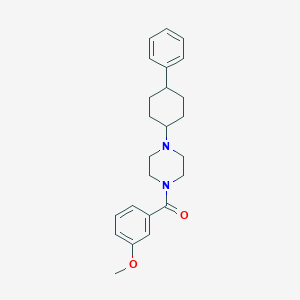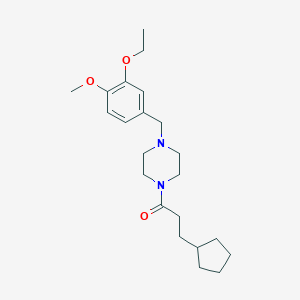
1-Sec-butyl-4-(3-methoxybenzoyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Sec-butyl-4-(3-methoxybenzoyl)piperazine, also known as BZP, is a piperazine derivative that has gained attention in scientific research due to its potential as a psychoactive drug. BZP has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in laboratory experiments.
Mechanism of Action
1-Sec-butyl-4-(3-methoxybenzoyl)piperazine acts as a monoamine releasing agent, specifically increasing the release of dopamine and serotonin in the brain. It also acts as a reuptake inhibitor, preventing the reuptake of these neurotransmitters and prolonging their effects. 1-Sec-butyl-4-(3-methoxybenzoyl)piperazine has been shown to bind to the serotonin transporter, causing an increase in serotonin release, as well as to the dopamine transporter, causing an increase in dopamine release.
Biochemical and Physiological Effects:
1-Sec-butyl-4-(3-methoxybenzoyl)piperazine has been shown to have a number of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It has also been shown to cause pupil dilation, muscle tremors, and increased alertness and energy. 1-Sec-butyl-4-(3-methoxybenzoyl)piperazine has been shown to have a similar effect on the brain as amphetamines, leading to increased dopamine and serotonin levels and altered perception.
Advantages and Limitations for Lab Experiments
1-Sec-butyl-4-(3-methoxybenzoyl)piperazine has several advantages as a research tool, including its relatively simple synthesis method and its ability to act as a monoamine releasing agent. However, there are also limitations to its use in laboratory experiments, including its potential for toxicity and its potential for abuse.
Future Directions
Future research on 1-Sec-butyl-4-(3-methoxybenzoyl)piperazine may focus on its potential as a treatment for depression and anxiety, as well as its use in cognitive enhancement. Additionally, research may focus on the development of safer and more effective analogues of 1-Sec-butyl-4-(3-methoxybenzoyl)piperazine, as well as the potential for 1-Sec-butyl-4-(3-methoxybenzoyl)piperazine to be used as a research tool in the study of monoamine neurotransmitters.
Synthesis Methods
1-Sec-butyl-4-(3-methoxybenzoyl)piperazine can be synthesized through several methods, including the reaction of piperazine with 3-methoxybenzoyl chloride and sec-butylamine. Another method involves the reaction of piperazine with 3-methoxybenzoyl chloride to form 3-methoxybenzoylpiperazine, which is then reacted with sec-butylamine to form 1-Sec-butyl-4-(3-methoxybenzoyl)piperazine. The synthesis of 1-Sec-butyl-4-(3-methoxybenzoyl)piperazine is relatively simple and can be achieved through standard laboratory techniques.
Scientific Research Applications
1-Sec-butyl-4-(3-methoxybenzoyl)piperazine has been studied for its potential as a psychoactive drug, specifically as a stimulant and hallucinogen. It has been shown to increase dopamine and serotonin levels in the brain, leading to increased energy, euphoria, and altered perception. 1-Sec-butyl-4-(3-methoxybenzoyl)piperazine has also been studied for its potential as a treatment for depression and anxiety, as well as for its use in cognitive enhancement.
properties
Molecular Formula |
C16H24N2O2 |
|---|---|
Molecular Weight |
276.37 g/mol |
IUPAC Name |
(4-butan-2-ylpiperazin-1-yl)-(3-methoxyphenyl)methanone |
InChI |
InChI=1S/C16H24N2O2/c1-4-13(2)17-8-10-18(11-9-17)16(19)14-6-5-7-15(12-14)20-3/h5-7,12-13H,4,8-11H2,1-3H3 |
InChI Key |
ODFQRDIUDYXDFH-UHFFFAOYSA-N |
SMILES |
CCC(C)N1CCN(CC1)C(=O)C2=CC(=CC=C2)OC |
Canonical SMILES |
CCC(C)N1CCN(CC1)C(=O)C2=CC(=CC=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[1-(3-Methylbenzyl)piperidin-4-yl]-4-phenylpiperazine](/img/structure/B247447.png)
![1-{1-[4-(Benzyloxy)-3-methoxybenzyl]-4-piperidinyl}-4-methylpiperazine](/img/structure/B247450.png)
![1-[1-(3-Fluorobenzyl)-4-piperidinyl]-4-methylpiperazine](/img/structure/B247451.png)
![1-[1-(2-Bromobenzyl)-4-piperidinyl]-4-methylpiperazine](/img/structure/B247452.png)
![1-Methyl-4-[1-(2,4,5-trimethoxybenzyl)-4-piperidinyl]piperazine](/img/structure/B247453.png)
![1-Methyl-4-[1-(2-methylbenzyl)piperidin-4-yl]piperazine](/img/structure/B247454.png)
![1-(4-Ethoxybenzyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B247457.png)




![3-{[4-(3-methoxybenzoyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B247468.png)

